Ligularidine
Overview
Description
Ligularidine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species. These alkaloids are known for their complex structures and significant biological activities. This compound, specifically, is derived from the plant Ligularia dentata and is one of several pyrrolizidine alkaloids isolated from this species .
Mechanism of Action
Target of Action
Ligularidine, also known as Neothis compound, is a type of pyrrolizidine alkaloid . Pyrrolizidine alkaloids are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores . This compound has been found to have significantly high mutagenic activity, with DNA/RNA synthesis being its primary target .
Mode of Action
Like other pyrrolizidine alkaloids, it is believed to interact with its targets (dna/rna) and cause changes that lead to mutagenic activity .
Biochemical Pathways
Pyrrolizidine alkaloids, including this compound, are synthesized by plants through specific biosynthetic pathways . The intermediates in these pathways have been well defined by feeding experiments . Homospermidine synthase, an enzyme involved in pyrrolizidine alkaloid biosynthesis, catalyzes the first committed step in this process .
Pharmacokinetics
Pyrrolizidine alkaloids are known to pose a serious threat to human health due to their strong hepatotoxic, genotoxic, cytotoxic, tumorigenic, and neurotoxic activities .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its mutagenic activity . It interacts with DNA/RNA, leading to mutations that can result in various toxic effects, including hepatotoxicity, genotoxicity, cytotoxicity, tumorigenicity, and neurotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of pyrrolizidine alkaloids in plants can vary greatly, depending on factors such as the developmental stage, tissue type, and environmental conditions .
Biochemical Analysis
Biochemical Properties
Ligularidine plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with enzymes such as homospermidine synthase, which catalyzes the first committed step in pyrrolizidine alkaloid biosynthesis . This compound also interacts with proteins and other biomolecules involved in plant metabolism, contributing to its hepatotoxic, genotoxic, cytotoxic, tumorigenic, and neurotoxic activities .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce cytotoxicity in liver cells, leading to hepatotoxic effects . It also impacts gene expression related to detoxification processes and cellular stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to DNA and proteins, causing DNA adduct formation and protein cross-linking, which can lead to genotoxicity and cytotoxicity . This compound also inhibits certain enzymes involved in cellular metabolism, further contributing to its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with sustained cytotoxic and genotoxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including liver damage and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers adverse effects, highlighting the importance of dosage regulation in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyrrolizidine alkaloid biosynthesis. It interacts with enzymes such as homospermidine synthase and copper-dependent diamine oxidase, which play roles in its biosynthesis and metabolism . This compound’s presence can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . This compound’s distribution within tissues can influence its biological activity and toxicity.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within the nucleus, mitochondria, or other organelles can impact its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ligularidine involves the chemical conversion of clivorine, another pyrrolizidine alkaloid, into this compound. This process typically includes steps such as epoxidation using performic acid . The detailed reaction conditions and steps are as follows:
Epoxidation: Clivorine is treated with performic acid to introduce an epoxide group.
Hydrolysis: The epoxide intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specific occurrence in certain plant species and the complexity of its synthesis. Most this compound used in research is extracted from natural sources rather than synthesized on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Ligularidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Ligularidine has several scientific research applications due to its biological activities:
Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the understanding of pyrrolizidine alkaloids.
Biology: Research on this compound includes its role in plant defense mechanisms and its interactions with herbivores.
Medicine: this compound’s potential therapeutic effects and toxicological properties are of interest in medical research.
Industry: While not widely used industrially, this compound’s derivatives may have applications in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Neoligularidine
- Ligularizine
- Ligularinine
Properties
IUPAC Name |
[(1R,4E,6R,7S,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6+,16-7-/t13-,17-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIAVVNLMDKOIV-BPYQQJMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020081 | |
Record name | Ligularidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60872-63-1 | |
Record name | Ligularidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060872631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ligularidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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